6,7-Dimethoxyquinazoline-2,4-diamine dihydrochloride

Solubility Salt selection Bioassay compatibility

6,7-Dimethoxyquinazoline-2,4-diamine dihydrochloride (CAS 2703752-12-7 for the dihydrochloride salt; free base CAS 60547-96-8) is a 2,4-diaminoquinazoline bearing methoxy groups at the 6- and 7-positions. It is a minor but pharmacologically informative metabolite of the α1-adrenoceptor antagonists prazosin and terazosin , and it constitutes the core pharmacophoric element for α1-adrenoceptor recognition.

Molecular Formula C10H14Cl2N4O2
Molecular Weight 293.15 g/mol
Cat. No. B8147079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxyquinazoline-2,4-diamine dihydrochloride
Molecular FormulaC10H14Cl2N4O2
Molecular Weight293.15 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC(=N2)N)N)OC.Cl.Cl
InChIInChI=1S/C10H12N4O2.2ClH/c1-15-7-3-5-6(4-8(7)16-2)13-10(12)14-9(5)11;;/h3-4H,1-2H3,(H4,11,12,13,14);2*1H
InChIKeyCDVARJHAXQQOTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxyquinazoline-2,4-diamine dihydrochloride – Core Scaffold & Multi-Drug Reference Standard


6,7-Dimethoxyquinazoline-2,4-diamine dihydrochloride (CAS 2703752-12-7 for the dihydrochloride salt; free base CAS 60547-96-8) is a 2,4-diaminoquinazoline bearing methoxy groups at the 6- and 7-positions. It is a minor but pharmacologically informative metabolite of the α1-adrenoceptor antagonists prazosin and terazosin [1], and it constitutes the core pharmacophoric element for α1-adrenoceptor recognition [2]. The compound simultaneously serves as a compendial impurity reference standard for terazosin, doxazosin, and alfuzosin [3], and as the foundational scaffold for several G9a histone methyltransferase inhibitors including UNC0224 [4]. Its dual identity—as both a biologically active minimal pharmacophore and a regulatory impurity marker—makes it uniquely valuable across cardiovascular pharmacology, epigenetic drug discovery, and pharmaceutical quality control.

6,7-Dimethoxyquinazoline-2,4-diamine dihydrochloride – Why Generic Substitution by In-Class Analogs Is Not Viable


Closely related quinazoline-2,4-diamines—such as the more potent and hydrophobic agents prazosin, terazosin, or doxazosin—cannot serve as functional substitutes for 6,7-dimethoxyquinazoline-2,4-diamine dihydrochloride. The compound is the minimally substituted core structure that defines the α1-adrenoceptor pharmacophore; removal or addition of substituents alters receptor recognition, selectivity, and in vivo potency [1]. Furthermore, the compound is a designated impurity standard (Terazosin Impurity 2, Doxazosin Impurity 13, and Alfuzosin EP Impurity F), meaning regulatory analytical methods are calibrated specifically to this exact chemical entity [2]. The dihydrochloride salt form provides aqueous solubility critical for biological assay design that free-base lipophilic analogs do not offer. The quantitative evidence below demonstrates that substituting this compound with any other quinazoline diamines changes the molecular recognition profile, the impurity detection window, the physicochemical handling properties, and the biological activity readout.

6,7-Dimethoxyquinazoline-2,4-diamine dihydrochloride – Quantitative Differentiation Evidence


Aqueous Solubility Advantage: HCl Salt vs. Free Base Enables Direct Use in Biological Buffers

The dihydrochloride salt form of 6,7-dimethoxyquinazoline-2,4-diamine is freely soluble in water, whereas the corresponding free base is only slightly soluble in organic solvents such as DMSO and methanol . The free base exhibits a calculated LogP of 0.67, indicating modest intrinsic hydrophilicity ; however, the protonation of both amino groups in the dihydrochloride salt substantially enhances aqueous solubility. This property directly differentiates the salt from the free base and from lipophilic quinazoline drugs (e.g., prazosin LogP ≈ 2.2, terazosin LogP ≈ 1.5) that require organic co-solvents for in vitro dissolution.

Solubility Salt selection Bioassay compatibility Physicochemical profiling

Multi-Drug Impurity Standard: Single Compound Covers Terazosin, Doxazosin, and Alfuzosin Regulatory Requirements

6,7-Dimethoxyquinazoline-2,4-diamine is the exact chemical entity designated as Terazosin Impurity 2 (CAS 60547-96-8) [1], Doxazosin Impurity 13 , and Alfuzosin EP Impurity F (as the N2,N2-dimethyl derivative, CAS 928780-95-4) [2]. No other quinazoline-2,4-diamine analog spans this breadth of compendial applications. Procurement of this single compound satisfies the analytical reference standard needs for method development, method validation, and quality control across three distinct small-molecule drug products that collectively represent a substantial fraction of the global α1-blocker market.

Pharmaceutical impurity profiling Reference standard Quality control Regulatory compliance

Minimal α1-Adrenoceptor Pharmacophore: The Core Binding Unit Distinct from Clinical Agents

SAR studies established that 2,4-diamino-6,7-dimethoxyquinazoline constitutes the minimal pharmacophore for α1-adrenoceptor recognition, with receptor occupancy characteristics similar to those of noradrenaline [1]. Clinical agents such as prazosin, terazosin, and doxazosin are elaborated derivatives that append bulky 2-substituents (e.g., furoyl-piperazine, tetrahydrofuroyl-piperazine, or benzodioxane-carbonyl-piperazine) to this core to optimize pharmacokinetics, subtype selectivity, and potency [2]. In vivo, the unsubstituted parent metabolite is a demonstrably weaker blood pressure lowering agent in dogs than prazosin [3], confirming that the core pharmacophore alone lacks the ancillary substituents required for full clinical antihypertensive efficacy.

α1-Adrenoceptor Pharmacophore Receptor binding Blood pressure regulation

G9a Histone Methyltransferase Inhibitor Template: Scaffold for UNC0224 (IC50 15 nM) and Beyond

The 2,4-diamino-6,7-dimethoxyquinazoline core served as the starting template for the development of UNC0224, a potent G9a inhibitor with an IC50 of 15 nM in the Thioglo assay and a Kd of 23 nM by ITC [1]. This scaffold also gave rise to BIX01294 (IC50 ≈ 106–110 nM in Thioglo assay), the first selective G9a/GLP inhibitor [1]. The parent compound itself represents the minimal, unadorned scaffold that enabled the first co-crystal structure of G9a with a small-molecule inhibitor (PDB 3K5K) . While the parent 6,7-dimethoxyquinazoline-2,4-diamine has not been reported as a potent G9a inhibitor on its own, its role as the structural chassis for all subsequent potent derivatives (UNC0224: IC50 15 nM; UNC0638: IC50 <15 nM; BIX01294: IC50 106 nM) is singular.

Epigenetics G9a inhibitor Histone methyltransferase Medicinal chemistry scaffold

Metabolically Relevant Tool Compound: Predictable Lower In Vivo Antihypertensive Potency Reduces Confounding Cardiovascular Effects

As a minor but defined metabolite of prazosin, 2,4-diamino-6,7-dimethoxyquinazoline is unequivocally confirmed to be a weaker blood pressure lowering agent in dogs than the parent drug prazosin [1]. This reduced in vivo cardiovascular activity, combined with retained high affinity for α1-adrenoceptors , makes the compound a valuable tool for in vitro receptor binding and functional assays where strong hypotensive effects are undesirable. In contrast, clinical agents like prazosin (Ki ~0.2 nM) and terazosin (Ki ~1-7 nM across α1 subtypes) produce pronounced vasodilation that can confound interpretation of non-cardiovascular pharmacological endpoints.

Metabolite pharmacology In vivo pharmacology Blood pressure Tool compound

6,7-Dimethoxyquinazoline-2,4-diamine dihydrochloride – High-Impact Application Scenarios Driven by Quantitative Evidence


Pharmaceutical Analytical Quality Control: Multi-Drug Impurity Reference Standard for Terazosin, Doxazosin, and Alfuzosin

Analytical laboratories supporting ANDA filings or commercial batch release for terazosin, doxazosin, or alfuzosin can deploy a single characterized reference standard—6,7-dimethoxyquinazoline-2,4-diamine dihydrochloride—to serve as the impurity marker for three separate drug monographs [1]. The dihydrochloride salt's aqueous solubility simplifies preparation of stock and working standard solutions at concentrations required for HPLC/UV or LC-MS methods, without the need for organic solvent dissolution that can interfere with peak integration . This multi-monograph utility directly reduces the number of reference standards to qualify, store, and maintain, translating to tangible operational savings.

Molecular Pharmacology: Isolating the Minimal α1-Adrenoceptor Pharmacophore for Structure-Function Studies

Investigators seeking to dissect the fundamental molecular requirements for α1-adrenoceptor binding require the unadorned 2,4-diamino-6,7-dimethoxyquinazoline core. This compound represents the pharmacophoric minimum—verified by SAR studies showing receptor occupancy analogous to noradrenaline—without the confounding influence of the 2-substituents present in clinical agents [2]. Its reduced in vivo antihypertensive potency compared to prazosin [3] also means that it can be used in cell-based signaling and receptor trafficking assays at concentrations sufficient to occupy receptors without triggering off-target cardiovascular readouts.

Epigenetic Drug Discovery: Starting Scaffold for G9a/GLP Methyltransferase Inhibitor SAR Programs

Medicinal chemistry teams initiating G9a inhibitor programs benefit from procuring the pre-functionalized 6,7-dimethoxyquinazoline-2,4-diamine scaffold. This intermediate bears the essential 6,7-dimethoxy substitution pattern required for G9a binding and provides unsubstituted 2- and 4-amino groups for systematic derivatization [4]. The scaffold is the direct synthetic precursor to UNC0224 (G9a IC50 = 15 nM) and numerous other potent analogues, and its use bypasses the need to construct the quinazoline core de novo—a multi-step synthetic sequence starting from 2,4-dichloro-6,7-dimethoxyquinazoline [4]. The dihydrochloride salt form additionally facilitates aqueous-phase coupling chemistry, widening the scope of compatible derivatization reactions.

In Vitro α1-Adrenoceptor Tool Compound: Reduced Cardiovascular Liability for Non-Hypertension Pharmacology Assays

In experiments where α1-adrenoceptor engagement is being studied for non-cardiovascular endpoints—such as urological tissue contractility, CNS receptor localization, or cancer cell proliferation—the weak in vivo antihypertensive activity of 6,7-dimethoxyquinazoline-2,4-diamine relative to prazosin [3] makes it a preferred tool. Researchers can achieve receptor binding and functional antagonism without the confounding systemic hypotension that accompanies the use of potent clinical α1-blockers, enabling cleaner interpretation of tissue-specific or cell-type-specific α1-AR signaling data.

Quote Request

Request a Quote for 6,7-Dimethoxyquinazoline-2,4-diamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.